molecular formula C9H7Cl2NO B045652 3,4-Dichlorophenethyl isocyanate CAS No. 115706-18-8

3,4-Dichlorophenethyl isocyanate

Cat. No.: B045652
CAS No.: 115706-18-8
M. Wt: 216.06 g/mol
InChI Key: NWTVTCGHLQMSOQ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenethyl isocyanate is an organic compound with the molecular formula C9H7Cl2NO . It is a derivative of phenethyl isocyanate, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

3,4-Dichlorophenethyl isocyanate, like other isocyanates, is highly reactive. It can react with compounds that have active hydrogen atoms. This reactivity is often utilized in organic synthesis .

Biochemical Pathways

It’s known that isocyanates can participate in reactions leading to a variety of organic compounds .

Pharmacokinetics

It’s known that isocyanates in general are rapidly absorbed and distributed throughout the body, and can be metabolized and excreted via several routes .

Result of Action

This compound is known to be an irritant for tissues including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous . It’s also classified as an extremely hazardous substance in the United States .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the presence of compounds with active hydrogen atoms. Additionally, it’s recommended to be stored at temperatures between 2-8°C to maintain its stability .

Biochemical Analysis

Cellular Effects

It is known that isocyanates can cause irritation to tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . This suggests that 3,4-Dichlorophenethyl isocyanate may have adverse effects on cell function.

Molecular Mechanism

Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may exert its effects at the molecular level through these reactions.

Temporal Effects in Laboratory Settings

It is known that isocyanates are stable under normal conditions and can be stored at 2-8°C .

Dosage Effects in Animal Models

It is known that isocyanates can cause irritation and are poisonous when inhaled . This suggests that high doses of this compound may have toxic or adverse effects.

Metabolic Pathways

Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may be involved in various metabolic pathways through these reactions.

Transport and Distribution

Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may interact with various transporters or binding proteins.

Subcellular Localization

Given its reactivity, it may be localized to areas of the cell where it can readily react with compounds containing active hydrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenethyl isocyanate can be synthesized through the reaction of 3,4-dichlorophenethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

3,4-Dichlorophenethylamine+Phosgene3,4-Dichlorophenethyl isocyanate+Hydrochloric acid\text{3,4-Dichlorophenethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3,4-Dichlorophenethylamine+Phosgene→3,4-Dichlorophenethyl isocyanate+Hydrochloric acid

The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic nature of phosgene. The process is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichlorophenethyl isocyanate is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3,4-Dichlorophenethyl isocyanate is unique due to the presence of both chlorine substitutions and the ethyl group, which influence its reactivity and applications. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles compared to unsubstituted phenethyl isocyanate .

Properties

IUPAC Name

1,2-dichloro-4-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTVTCGHLQMSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN=C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392495
Record name 3,4-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115706-18-8
Record name 3,4-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-4-(2-isocyanatoethyl)benzene
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